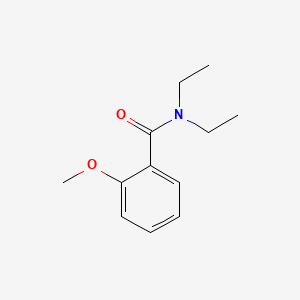

N,N-diethyl-2-methoxybenzamide

Description

Significance of Substituted Benzamides in Organic Synthesis and Chemical Biology

Substituted benzamides are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets with high affinity. nih.govpageplace.deufrj.brnih.gov This promiscuity, coupled with their synthetic tractability, makes them ideal starting points for the development of new drugs. ontosight.aimdpi.comtandfonline.com The amide bond itself is a fundamental functional group in numerous natural products and pharmaceuticals, and its strategic incorporation is a key aspect of drug design. mdpi.com In organic synthesis, the benzamide (B126) group can act as a directing group, facilitating selective C-H functionalization at positions on the aromatic ring that would otherwise be difficult to access. acs.org This has opened up new avenues for the construction of complex molecular architectures. Furthermore, the diverse reactivity of the benzamide moiety allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of a multitude of organic compounds. researchgate.net

Overview of Key Research Areas Pertaining to N,N-Diethyl-2-methoxybenzamide

This compound, a specific substituted benzamide, has emerged as a compound of interest in several research domains. Its chemical structure, featuring a diethylamide group and a methoxy (B1213986) group at the ortho position of the benzene (B151609) ring, imparts distinct properties that have been explored in various applications.

One significant area of research involves its use as a precursor in organic synthesis. For instance, it serves as a starting material in directed ortho-metalation (DoM) strategies to create more complex molecules. A notable transformation is its formylation to produce N,N-diethyl-2-formyl-6-methoxybenzamide, a versatile intermediate in its own right.

Another key application lies in materials science, specifically in the development of controlled-release systems. Research has demonstrated the successful incorporation of this compound into textiles using the sol-gel method for the controlled release of insect repellents. ateneo.eduresearchgate.netscribd.comresearchgate.netamazonaws.com These studies have investigated how different formulations and the inclusion of polymers can modulate the release profile of the compound. ateneo.eduresearchgate.netscribd.com

While some chemical databases mention its potential as a topical analgesic and anti-inflammatory agent, specific research studies detailing these biological activities are not extensively available in the public domain. lookchem.comamericanchemicalsuppliers.com

Research Trajectories and Future Directions in Benzamide Chemistry

The field of benzamide chemistry continues to evolve, with several exciting research trajectories on the horizon. A major focus is on the development of novel synthetic methodologies that allow for more efficient and selective functionalization of the benzamide scaffold. acs.orgresearchgate.net This includes advancements in transition metal-catalyzed cross-coupling reactions and C-H activation, which promise to streamline the synthesis of complex benzamide derivatives. acs.orgnih.gov

The unique photochemical properties of some benzamide derivatives are also being explored. Research into the photochemical transformations of lithiated benzamides has revealed novel ring-expansion reactions, opening up pathways to complex seven-membered cyclic structures. rsc.orgresearchgate.net Intramolecular cyclization reactions of benzamides, induced by light, are also being investigated as a means to construct diverse heterocyclic frameworks. ccspublishing.org.cnbohrium.comresearchgate.net

In the realm of medicinal chemistry, the "privileged scaffold" concept continues to drive the design of new benzamide-based therapeutic agents. nih.govpageplace.deufrj.brnih.govmdpi.comtandfonline.comresearchgate.netresearchgate.net Future efforts will likely focus on the development of benzamides that can modulate challenging biological targets, including those involved in cancer and neurodegenerative diseases. nih.govmdpi.comresearchgate.net The design of multi-targeted benzamide ligands, which can simultaneously interact with multiple biological targets, is another promising avenue for the treatment of complex diseases. mdpi.com

Detailed Research Findings on this compound

Synthesis and Characterization

This compound can be synthesized through the amidation of 2-methoxybenzoic acid. A common laboratory-scale procedure involves the conversion of 2-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride, followed by reaction with diethylamine (B46881). escholarship.org The product is typically a straw-colored liquid that can be purified by distillation. uni-tuebingen.de

Spectroscopic data for this compound has been reported, confirming its structure.

| Spectroscopic Data | Values |

| Boiling Point | 344.4 °C at 760 mmHg lookchem.com |

| Density | 1.027 g/cm³ lookchem.com |

| Refractive Index | 1.512 lookchem.com |

| ¹³C NMR (CDCl₃, δ in ppm) | Spectra available in public databases confirm the presence of the expected carbon signals. |

| IR (Vapor Phase) | Spectra available in public databases. |

| Mass Spectrum (LC-ESI-QTOF) | [M+H]⁺ peak observed, consistent with the molecular weight. |

This table is based on data available in public chemical databases and may not represent findings from a single, comprehensive study.

Application in Controlled-Release Systems

A notable research application of this compound is in the development of functional textiles with insect-repellent properties. A study by Chan et al. investigated the incorporation of this compound into cotton fabric using a sol-gel method. ateneo.eduresearchgate.netscribd.comresearchgate.net The research aimed to create a system for the controlled release of the repellent, thereby extending its efficacy.

The study explored the effect of different sol-gel formulations and the addition of polymers like polymethylmethacrylate (PMMA), polystyrene (PS), and polyvinyl alcohol (PVA) on the encapsulation and release of this compound. ateneo.eduresearchgate.net It was found that a lower condensation rate of the sol-gel matrix resulted in significantly better encapsulation of the compound. ateneo.eduresearchgate.net

The release of the insect repellent from the treated cotton was monitored over a series of washings. The results indicated that the addition of certain polymers could prolong the release of this compound. Specifically, cloths coated with a sol-gel formulation containing PVA exhibited the most favorable sustained-release profile, retaining and releasing the compound even after multiple washes. ateneo.eduresearchgate.net

| Formulation | Release Profile |

| SiO₂ | Initial burst release |

| SiO₂ with PMMA | Improved retention and controlled release ateneo.eduresearchgate.net |

| SiO₂ with PS | Good retention but less favorable release profile ateneo.eduresearchgate.net |

| SiO₂ with PVA | Best sustained-release profile over multiple washes ateneo.eduresearchgate.netresearchgate.net |

This interactive table summarizes the qualitative findings from the study on the controlled release of this compound from treated textiles.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)15-3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIIUAIWXACNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323988 | |

| Record name | N,N-diethyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51674-10-3 | |

| Record name | 51674-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diethyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethyl 2 Methoxybenzamide and Its Analogues

Classical Synthetic Routes to N,N-Diethyl-2-methoxybenzamide

The most established and widely utilized method for synthesizing this compound involves a two-step process starting from 2-methoxybenzoic acid. This classical approach is reliable and has been refined to achieve high yields.

Acid Chloride Formation and Amidation Protocols

The synthesis begins with the conversion of a carboxylic acid to a more reactive acyl chloride. miracosta.edu For this compound, the precursor is 2-methoxybenzoic acid. orgsyn.org This starting material is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form the intermediate 2-methoxybenzoyl chloride. miracosta.eduorgsyn.org The use of a catalytic amount of N,N-dimethylformamide (DMF) is crucial in this step to accelerate the formation of the acid chloride. orgsyn.orgorgsyn.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yield and purity. In the acid chloride formation step, using thionyl chloride and a catalytic amount of DMF, the reaction is often heated to reflux for a period of 30 minutes to four hours to ensure complete conversion of the carboxylic acid. orgsyn.org

For the amidation step, the reaction is often cooled, for instance to 0°C or even -72°C, before the dropwise addition of diethylamine (B46881). orgsyn.org This temperature control helps to manage the exothermic nature of the reaction. After the addition is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion. orgsyn.orgorgsyn.org A post-reaction workup, typically involving washing with water and brine followed by concentration under reduced pressure, is used to isolate the crude product. orgsyn.org Final purification by distillation under reduced pressure yields this compound as a straw-colored liquid in high yields, reported to be between 86% and 90%. orgsyn.orgorgsyn.org

Table 1: Optimized Conditions for Classical Synthesis of this compound

| Step | Reagent | Solvent | Temperature | Time | Yield |

| Acid Chloride Formation | Thionyl chloride, cat. DMF | None | Reflux | 0.5 - 4 h | ~85% |

| Amidation | Diethylamine | THF | 0°C | 2 h | ~90% |

This table presents optimized parameters for the two-step synthesis. orgsyn.org

Advanced and Non-Classical Synthetic Approaches for Benzamides

Beyond the classical acid chloride route, alternative methods have been developed for the synthesis of benzamides, offering different advantages in terms of substrate scope and reaction conditions.

Mitsunobu Reaction Applications in Benzamide (B126) Synthesis

A notable non-classical approach for the synthesis of N,N-diethylbenzamides is the Mitsunobu reaction. nih.gov This reaction provides a direct method to form the amide bond from a carboxylic acid and an amine without first converting the acid to an acyl chloride. The process involves dissolving the benzoic acid (e.g., 2-methoxybenzoic acid), diethylamine, and triphenylphosphine (B44618) in a solvent like toluene (B28343). nih.gov A key reagent, an azodicarboxylate such as diisopropylazodicarboxylate (B7806520) (DIAD), is then added dropwise. nih.gov The reaction is typically heated to reflux and proceeds overnight. nih.gov

This methodology represents the first application of the Mitsunobu reaction for constructing benzamides directly from benzoic acid and amine starting materials and is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.gov For 2-methoxybenzoic acid, this method produced the desired this compound in a 64% yield after purification. nih.gov

Strategies for Building Diverse Benzamide Scaffolds

The ability to synthesize a wide variety of substituted benzamides is crucial for chemical and pharmaceutical research. The N,N-diethylamide group is particularly useful as it is a powerful directing group in a reaction known as Directed ortho-Metalation (DoM). nih.govresearchgate.net This reaction allows for the specific introduction of functional groups at the position ortho (adjacent) to the amide group on the aromatic ring. nih.govresearchgate.net

The DoM strategy involves treating an N,N-diethylbenzamide, such as this compound, with a strong base like sec-butyllithium (B1581126), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). orgsyn.orgresearchgate.net This deprotonates the aromatic ring specifically at the ortho position, creating a lithiated intermediate that can then react with various electrophiles to introduce new functional groups. orgsyn.orgnih.gov This has been used to synthesize a range of contiguously substituted aromatic compounds. researchgate.net

Alternative one-pot condensation reactions have also been explored. For instance, using titanium tetrachloride (TiCl₄) as a mediator allows for the direct condensation of carboxylic acids and amines. This method has been used to synthesize N,N-diethylbenzamide, and the results suggest the reaction proceeds through an acyl chloride intermediate. nih.govd-nb.info

Synthesis of Precursors and Functionalized Benzamide Derivatives

The synthesis of this compound relies on the availability of its precursor, 2-methoxybenzoic acid, which is a commercially available reagent. orgsyn.org Once synthesized, this compound serves as a versatile intermediate for creating more complex molecules.

A prime example of its utility is in the synthesis of N,N-diethyl-2-formyl-6-methoxybenzamide. orgsyn.org This is achieved using the Directed ortho-Metalation (DoM) strategy. This compound is treated with sec-butyllithium and TMEDA at low temperatures (-78°C) to direct lithiation to the ortho position (the 6-position). orgsyn.orgresearchgate.net This lithiated intermediate is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group, yielding the functionalized derivative. orgsyn.orgresearchgate.net This derivative is a valuable intermediate for the synthesis of other complex structures like phthalides. researchgate.net

Preparation of Ortho-Substituted N,N-Diethylbenzamides

The synthesis of ortho-substituted N,N-diethylbenzamides, including the title compound this compound, can be accomplished through several established chemical routes. A primary and widely used method involves the nucleophilic acyl substitution of a corresponding ortho-substituted benzoyl chloride with diethylamine. google.com A detailed, high-yield synthesis of this compound from 2-methoxybenzoic acid exemplifies this approach. orgsyn.orgorgsyn.org The process begins with the conversion of 2-methoxybenzoic acid to its acid chloride using thionyl chloride, a reaction accelerated by a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orgorgsyn.org The resulting acid chloride is then treated with diethylamine in a suitable solvent like tetrahydrofuran (B95107) (THF) or ether to produce this compound. google.com This two-step, one-pot procedure is highly efficient, affording the final product in yields of 86–90% after distillation. orgsyn.orgorgsyn.org

Reaction Scheme for this compound Synthesis:

Acid Chloride Formation: 2-Methoxybenzoic acid + SOCl₂ (with catalytic DMF) → 2-Methoxybenzoyl chloride

Amidation: 2-Methoxybenzoyl chloride + HN(C₂H₅)₂ → this compound

An alternative methodology for the preparation of N,N-diethylbenzamides involves a non-classical Mitsunobu reaction. nih.govnih.gov This method allows for the direct coupling of benzoic acids with diethylamine, bypassing the need for conversion to an acid chloride. tandfonline.com The reaction is typically carried out by treating a mixture of the benzoic acid, diethylamine, and triphenylphosphine with a dialkylazodicarboxylate, such as diisopropylazodicarboxylate (DIAD), in a solvent like toluene at elevated temperatures. nih.gov This approach is tolerant of both electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the benzoic acid. nih.govtandfonline.com Research has shown this method to be effective for a range of substituted benzoic acids, providing a valuable alternative to traditional amidation techniques, especially in cases where acid chloride formation is problematic. nih.govtandfonline.com

Below is a table summarizing the synthesis of various substituted N,N-diethylbenzamides using this Mitsunobu protocol.

| Entry | Benzoic Acid Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxy | N,N-Diethyl-4-methoxybenzamide | 85 |

| 2 | 3-Methoxy | N,N-Diethyl-3-methoxybenzamide | 78 |

| 3 | 2-Methoxy | This compound | 65 |

| 4 | 2,4-Dimethoxy | N,N-Diethyl-2,4-dimethoxybenzamide | 57 |

| 5 | 4-Hydroxy-3-methoxy | N,N-Diethyl-4-hydroxy-3-methoxybenzamide | 61 |

| 6 | 4-Nitro | N,N-Diethyl-4-nitrobenzamide | 55 |

| 7 | 3-Nitro | N,N-Diethyl-3-nitrobenzamide | 49 |

| 8 | 2-Nitro | N,N-Diethyl-2-nitrobenzamide | 43 |

Table 1: Synthesis of N,N-diethylbenzamides via Mitsunobu Reaction. nih.gov

Directed Ortho-Metallation Precursors in Organic Synthesis

The N,N-diethylamide functional group is one of the most powerful directed metalation groups (DMGs) used in organic synthesis. nih.gov This capability makes N,N-diethylbenzamides, such as this compound, highly valuable precursors for the regiocontrolled functionalization of aromatic rings through the Directed ortho-Metalation (DoM) reaction. nih.govwikipedia.org The DoM process involves the deprotonation of the aromatic proton positioned ortho to the DMG by a strong organolithium base. wikipedia.orgorganic-chemistry.org The strong Lewis basicity of the N,N-diethylamide group allows it to chelate with the lithium cation of the base (e.g., sec-butyllithium), thereby lowering the kinetic barrier and directing the deprotonation specifically to the adjacent ortho position. nih.govwikipedia.org This generates a stabilized aryllithium intermediate that can then react with a wide variety of electrophiles to introduce new substituents with high regioselectivity. organic-chemistry.orgthieme-connect.com

This compound itself is an excellent substrate for DoM. Since one ortho position is already occupied by a methoxy (B1213986) group, the DoM reaction selectively functionalizes the C6 position. orgsyn.org A well-documented example is the ortho-formylation of this compound. orgsyn.orgorgsyn.org In this reaction, the compound is treated with sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) to generate the ortho-lithiated species. orgsyn.orgorgsyn.org Subsequent quenching of this intermediate with N,N-dimethylformamide (DMF) as the electrophile introduces a formyl group at the C6 position, yielding N,N-diethyl-2-formyl-6-methoxybenzamide. orgsyn.orgorgsyn.org This transformation highlights the synthetic utility of this compound as a building block for creating contiguously tri-substituted aromatic compounds, which can be difficult to access through classical electrophilic aromatic substitution methods. thieme-connect.com

| Precursor | Reagents | Electrophile | Product |

|---|---|---|---|

| This compound | 1. s-BuLi, TMEDA, THF, -78°C | DMF | N,N-Diethyl-2-formyl-6-methoxybenzamide |

Table 2: Directed ortho-Metalation of this compound. orgsyn.orgorgsyn.org

Spectroscopic and Structural Elucidation Techniques for N,n Diethyl 2 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Applications in Compound Identification

Proton (¹H) NMR spectroscopy is instrumental in identifying the types of protons and their neighboring atoms within a molecule. In N,N-diethyl-2-methoxybenzamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the two ethyl groups on the amide nitrogen.

Due to the hindered rotation around the amide C-N bond, the two ethyl groups can be magnetically non-equivalent. This would result in separate signals for the methylene (B1212753) (N-CH₂) and methyl (CH₃) protons of each ethyl group. The aromatic protons would appear in the downfield region of the spectrum, typically between 6.8 and 8.0 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methoxy group protons would present as a sharp singlet, typically around 3.8 ppm. The methylene protons of the ethyl groups are expected to appear as quartets due to coupling with the adjacent methyl protons, while the methyl protons would appear as triplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H3, H4, H5, H6) | 6.8 - 7.8 | Multiplet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methylene (N-CH₂) | ~3.2 - 3.5 | Quartet |

Carbon-13 (¹³C) NMR for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to be the most deshielded, appearing significantly downfield (typically 168-172 ppm). The aromatic carbons will resonate in the range of 110-160 ppm, with the carbon attached to the methoxy group (C2) and the carbon attached to the amide group (C1) appearing at the lower and higher ends of this range, respectively. The carbon of the methoxy group will appear around 55 ppm. The methylene carbons of the ethyl groups are expected around 40-45 ppm, and the terminal methyl carbons will be the most shielded, appearing upfield around 13-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (C1) | ~130 |

| Aromatic (C2) | ~157 |

| Aromatic (C3, C4, C5, C6) | 110 - 132 |

| Methoxy (-OCH₃) | ~55 |

| Methylene (N-CH₂) | 40 - 45 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.

COSY spectra reveal proton-proton couplings, which would confirm the connectivity within the ethyl groups (between the methylene and methyl protons) and among the adjacent aromatic protons.

HSQC spectra correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule.

Advanced NMR Studies for Mechanistic Insights and Complexation

Advanced NMR studies can provide deeper insights into the dynamic processes and intermolecular interactions of this compound. For instance, variable temperature NMR experiments could be employed to study the rotational barrier around the amide C-N bond. Furthermore, NMR titration experiments could be used to investigate the complexation of the molecule with metal ions or other host molecules by monitoring changes in the chemical shifts of the protons and carbons upon binding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.

For this compound (C₁₂H₁₇NO₂), the molecular weight is 207.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 207.

The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide and ether bonds. A prominent fragment is often observed at m/z 135, corresponding to the 2-methoxybenzoyl cation, formed by the cleavage of the C-N bond. Another significant fragmentation pathway involves the loss of an ethyl group, leading to a fragment ion.

A tandem mass spectrometry (MS/MS) spectrum of this compound shows a precursor ion at m/z 208.1330 [M+H]⁺. The major product ion is observed at m/z 135.0441, which corresponds to the loss of the diethylamine (B46881) group. Another smaller peak is seen at m/z 136.0473.

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 207 | Molecular Ion (M⁺) |

| 178 | [M - C₂H₅]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A strong and sharp absorption band in the region of 1630-1660 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide. The C-N stretching vibration of the amide is typically observed in the 1250-1350 cm⁻¹ region.

The presence of the aromatic ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group will show a characteristic C-O stretching band around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric). The aliphatic C-H stretching vibrations of the ethyl groups will be observed just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Amide C=O Stretch | 1630 - 1660 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C-N Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Analytical Methodologies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable analytical technique for characterizing organic molecules featuring chromophores, which are functional groups that absorb light in the UV-Vis region. The this compound molecule contains a substituted benzene ring, which acts as a chromophore. The absorption of UV light by this system excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for both qualitative and quantitative analysis.

For comparison, studies on other substituted benzamides, such as N,N-diethyl-3-methylbenzamide (DEET), have utilized UV spectroscopy for quantitative determination. ncats.io Such analytical methods are often employed in quality control to determine the concentration of the active ingredient in commercial formulations. ncats.io The methodology typically involves creating a calibration curve by measuring the absorbance of standard solutions of known concentrations at the λmax.

The electronic transitions responsible for UV absorption in benzamides are typically π → π* transitions associated with the aromatic ring and the carbonyl group. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands of the benzene ring due to its electron-donating mesomeric effect.

Table 1: Illustrative UV Absorption Data for a Structurally Related Compound

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | Not specified | 348, 406 | Not specified | scielo.org.za |

Note: This table presents data for a more complex molecule containing a methoxy phenyl group to illustrate typical absorption regions for such chromophores. This is not experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

A search of the crystallographic literature did not yield a specific, publicly available crystal structure for this compound. However, the crystal structures of several closely related N,N-diethylbenzamide derivatives have been reported, which can provide valuable insights into the likely solid-state conformation of the target molecule.

For instance, studies on the polymorphism of 2-benzoyl-N,N-diethylbenzamide have revealed detailed structural information. nih.gov In these structures, the conformation of the N,N-diethylamide group and its orientation relative to the benzene ring are key features. It is reasonable to expect that in this compound, the amide group will exhibit a degree of rotational freedom around the C-N bond, and the ethyl groups will adopt staggered conformations to minimize steric hindrance.

Table 2: Representative Crystallographic Data for a Structurally Analogous Compound

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide | Triclinic | P-1 | 9.4674 | 12.2882 | 16.0569 | 108.426 | 97.357 | 100.245 |

Note: This table presents crystallographic data for a different N,N-diethylbenzamide derivative to provide an example of the type of information obtained from an X-ray diffraction study.

Reactivity Profiles and Mechanistic Investigations of N,n Diethyl 2 Methoxybenzamide

Directed Ortho-Metallation (DoM) Reactions of Benzamides

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this process, a functional group, known as a directed metalation group (DMG), coordinates to an organometallic base, directing deprotonation to the adjacent ortho position. acs.org The tertiary amide of N,N-diethyl-2-methoxybenzamide is an effective DMG, and its interplay with the ortho-methoxy group influences the reactivity and selectivity of these transformations.

Lithiation Strategies and Regioselectivity

The lithiation of this compound is a classic example of DoM, where the methoxy (B1213986) and diethylamide groups cooperatively direct the metalation. The use of strong lithium bases under cryogenic conditions is typical for this transformation.

Detailed research has established optimized conditions for the ortho-lithiation of this substrate. Treatment with sec-butyllithium (B1581126) (s-BuLi) in tetrahydrofuran (B95107) (THF) at a controlled temperature of -78°C effectively generates the ortho-lithiated species. The N,N,N',N'-Tetramethylethylenediamine (TMEDA) ligand is often used to enhance the efficiency of the lithiation by stabilizing the lithium intermediate. This lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles. For instance, quenching the reaction with dimethylformamide (DMF) introduces a formyl group at the ortho position, yielding N,N-diethyl-2-formyl-6-methoxybenzamide. molaid.com This DoM-formylation approach demonstrates high regioselectivity and tolerance for other functional groups. The conformational mobility of the amide group around its aryl-C(O) bond is a known factor, but at the low temperatures required for lithiation, the molecule is expected to exist as chiral, racemic atropisomers. beilstein-journals.org

Table 1: Representative Lithiation-Formylation of this compound

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Lithiation | s-BuLi, THF, -78°C, 1 h | 75% |

The general mechanism for DoM involves the coordination of the alkyllithium base to the heteroatom of the DMG, leading to the formation of an ortho-lithiated species. acs.org This process is well-documented for tertiary benzamides, which are recognized as powerful directing groups. researchgate.netacs.orgacs.org

Zincation Reactions and Bimetallic Systems

Beyond lithiation, ortho-zincation offers an alternative route to functionalized benzamides. The use of bimetallic reagents, which combine an alkali metal with zinc, allows for direct C-H to C-Zn bond conversion without a separate transmetalation step. acs.org

Research into alkali-metal-mediated metalation has demonstrated the effectiveness of sodium TMP-zincate complexes (where TMP = 2,2,6,6-tetramethylpiperidide) for the ortho-zincation of various benzamides. acs.org For instance, the reaction of N,N-diethylbenzamide with the sodium TMP-zincate [(TMEDA)Na(μ-TMP)(μ-tBu)Zn(tBu)] results in selective zincation at the ortho position. acs.org X-ray crystallography of the resulting product reveals a seven-membered ring structure where the deprotonated aromatic fragment is incorporated into the bimetallic complex. acs.org Similarly, N,N-diethyl-3-methoxybenzamide is zincated selectively between the two directing groups. acs.org These zincated intermediates can be subsequently functionalized, for example, by reaction with iodine to yield the corresponding ortho-iodo products. acs.orgnih.gov

A study by Balloch et al. demonstrated that a sodium-mediated TMP-zincation, followed by an electrophilic quench with an iodine solution in THF, successfully produced N,N-diethyl-2-iodophenyl-O-carbamate in a 75% yield, which is comparable to the yield obtained using s-BuLi. nih.gov

Mechanistic Models and Computational Insights into Metalation

The mechanism of directed ortho-metalation is complex and has been the subject of considerable study, including computational investigations. acs.orgnih.gov The generally accepted model involves the initial coordination of the organolithium base to the directing group. acs.org This pre-coordination lowers the activation energy for the deprotonation of the adjacent C-H bond.

Computational studies using density functional theory (DFT) have provided deeper insights into the structures of the intermediates and the transition states involved in these reactions. beilstein-journals.orgacs.org For related benzamide (B126) systems, DFT calculations have been used to model the competition between ortho and lateral (benzylic) deprotonation, highlighting the influence of ligands like PMDTA (N,N,N′,N″,N″-pentamethyldiethylenetriamine) on the structure of the resulting carbanion. beilstein-journals.org Early NMR studies and calculations on the ortho-lithiation of anisole, a simpler system, suggested the involvement of complexes between the substrate and the alkyllithium reagent. acs.orgnih.gov More recent mechanistic models for LDA-mediated metalations propose that autocatalysis, involving mixed aggregates of the lithium amide and the lithiated product, can play a significant role. acs.org These computational and mechanistic studies underscore the importance of aggregation states, solvation, and ligand effects in determining the reactivity and selectivity of DoM reactions. acs.orgnih.gov

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis provides a powerful and atom-economical alternative to classical DoM for the functionalization of C-H bonds. The N,N-diethylamide group in this compound can serve as a directing group to guide transition metals to the ortho C-H bond, enabling a variety of transformations. mdpi.comresearchgate.net

Palladium-Catalyzed C-H Activation and Ortho-Acylation

Palladium catalysis is a cornerstone of modern C-H functionalization chemistry. mdpi.com While tertiary amides can be challenging substrates due to the potential for N-C(O) bond cleavage and the weak coordinating ability of the amide, successful ortho-functionalizations have been developed. mdpi.com

A notable example is the palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with arylglyoxylic acids. nih.govacs.org In this reaction, N,N-diethylbenzamide derivatives can be acylated at the ortho position. The proposed mechanism involves the ortho-palladation of the benzamide, directed by the amide group, to form a palladacycle intermediate. mdpi.comnih.gov Concurrently, the arylglyoxylic acid generates an acyl radical in the presence of a persulfate oxidant. This radical then couples with the arylpalladium(II) intermediate, likely forming a Pd(IV) species which undergoes reductive elimination to afford the ortho-acylated product and regenerate the Pd(II) catalyst. mdpi.comnih.gov Experiments suggest that the initial C-H activation step is reversible. nih.govacs.org

Table 2: Palladium-Catalyzed Ortho-Acylation of N,N-Diethylbenzamide with Various Arylglyoxylic Acids

| Arylglyoxylic Acid Substituent | Product | Yield | Reference |

|---|---|---|---|

| 2-Methyl | N,N-Diethyl-2-(2-methylbenzoyl)benzamide | 71% | nih.govacs.org |

| 2-Fluoro | N,N-Diethyl-2-(2-fluorobenzoyl)benzamide | 78% | nih.govacs.org |

| 4-Methyl | N,N-Diethyl-2-(4-methylbenzoyl)benzamide | 74% | nih.govacs.org |

Rhodium-Catalyzed Transformations and Mechanistic Insights

Rhodium catalysts have also emerged as powerful tools for the C-H functionalization of benzamides. nih.gov Rh(III)-catalyzed reactions, in particular, have been used to construct complex heterocyclic structures. nih.govacs.org

A prominent transformation is the oxidative cycloaddition of benzamides and alkynes to synthesize isoquinolones. nih.govacs.org The proposed mechanism for this reaction begins with the N-H metalation of a primary or secondary benzamide, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. nih.govacs.org This intermediate then undergoes alkyne insertion, followed by reductive elimination to yield the isoquinolone product, with a Cu(II) oxidant regenerating the Rh(III) catalyst. nih.gov Competition experiments suggest that the C-H activation step is turnover-limiting. nih.gov While this specific reaction involves amides with an N-H bond, related rhodium-catalyzed C-H activations of tertiary N-methoxybenzamides are also well-established, proceeding through a similar ortho-metalated intermediate. researchgate.netrsc.org

DFT studies have been instrumental in elucidating the mechanisms of these rhodium-catalyzed reactions. nih.govresearchgate.netrsc.orgsemanticscholar.org For the coupling of N-hydroxybenzamides with enynes, DFT calculations showed that the reaction proceeds through sequential N-H deprotonation, a concerted metalation-deprotonation (CMD) for C-H activation, and enyne insertion. nih.gov The CMD mechanism is a common theme in many transition metal-catalyzed C-H activations. acs.org Further computational work on the Rh(III)-catalyzed annulation of N-methoxybenzamides has explored the intricate pathways of C-N bond formation and subsequent cyclization steps, highlighting the role of additives like acetic acid in assisting key transformations. researchgate.net These theoretical insights are crucial for rationalizing observed selectivities and for the future design of more efficient catalytic systems. rsc.org

Substitution and Derivatization Reactions of the Benzamide Core

The benzamide core of this compound, featuring a methoxy group and a diethylamide moiety, serves as a versatile scaffold for a variety of substitution and derivatization reactions. The interplay between these functional groups dictates the regioselectivity and reactivity of the aromatic ring, particularly through processes like directed ortho-metalation (DoM).

The N,N-diethylamide group is a powerful directing group in DoM reactions. nih.gov Its strong Lewis basicity allows for effective coordination with alkyllithium bases, facilitating deprotonation at the sterically accessible ortho position (C6). This strategy is fundamental for introducing various electrophiles onto the benzamide core. A prominent example is the formylation of this compound using sec-butyllithium as the base and dimethylformamide (DMF) as the formyl source, yielding N,N-diethyl-2-formyl-6-methoxybenzamide. The resulting formyl group can then undergo further transformations, such as oxidation to a carboxylic acid or reduction to a hydroxyl group.

Beyond DoM, the benzamide core participates in transition-metal-catalyzed cross-coupling reactions. For instance, in a reaction catalyzed by RuH2(CO)(PPh3)3, this compound couples with 2-phenyl-5,5-dimethyl-1,3,2-dioxaborinane to produce N,N-diethyl-2-biphenylcarboxamide in high yield. acs.org Palladium catalysts have also been employed for the ortho-acylation of related N,N-diethylbenzamides with arylglyoxylic acids, demonstrating a pathway to complex biaryl ketones. acs.org

The methoxy group itself can be a site for substitution through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or further activation of the aromatic ring. The synthesis of various substituted N,N-diethylbenzamides can also be achieved using methods like the Mitsunobu reaction, which proceeds through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.gov

The derivatization of this compound is crucial for its application as an intermediate in the synthesis of more complex molecules, including pharmacologically relevant isocoumarins and other heterocyclic systems. researchgate.net

Table 1: Selected Derivatization Reactions of this compound and Related Analogues

| Starting Material | Reagents | Catalyst | Product | Reaction Type | Ref |

| This compound | 1. sec-Butyllithium 2. Dimethylformamide (DMF) | - | N,N-Diethyl-2-formyl-6-methoxybenzamide | Directed ortho-metalation (DoM) / Formylation | |

| This compound | 2-Phenyl-5,5-dimethyl-1,3,2-dioxaborinane | RuH2(CO)(PPh3)3 | N,N-Diethyl-2-biphenylcarboxamide | Suzuki-Miyaura Cross-Coupling | acs.org |

| N,N-Diethylbenzamide | Arylglyoxylic Acids | Pd(TFA)2 | 2-Aroyl-N,N-diethylbenzamides | Decarboxylative Ortho-Acylation | acs.org |

| Substituted Benzoic Acids | Diethylamine (B46881), Triphenylphosphine (B44618), DIAD | - | Substituted N,N-Diethylbenzamides | Mitsunobu Reaction | nih.gov |

| N,N-diethyl-2-methylbenzamide | 1. Alkyllithium 2. Aromatic Aldehydes | - | 3-Aryl-3,4-dihydroisocoumarins (after hydrolysis) | Lithiation / Condensation / Cyclization | researchgate.net |

Experimental and Theoretical Mechanistic Elucidation Studies

The reactivity of this compound is profoundly influenced by its coordination behavior, which is central to its role in both stoichiometric and catalytic reactions. The molecule possesses two key Lewis basic sites: the oxygen atom of the carbonyl group and the oxygen of the methoxy group. The N,N-diethylamide functionality is particularly significant in its ability to act as a directing group for C-H activation, a role rooted in its coordination to a metal center. nih.gov

In directed ortho-metalation (DoM), the amide group acts as a powerful ligand for the Lewis acidic lithium cation of an alkyllithium base (e.g., sec-butyllithium). nih.gov This initial coordination pre-assembles the reactants, positioning the base in proximity to the C6 proton of the aromatic ring and facilitating its abstraction. This chelation-assisted deprotonation is a cornerstone of its synthetic utility.

In transition-metal catalysis, this compound and its derivatives can act as bidentate or monodentate ligands. The amide oxygen can coordinate to a metal center, and in many catalytic cycles involving C-H activation, this coordination is the initiating step. For example, in rhodium-catalyzed annulation reactions with N-methoxybenzamides, the substrate coordinates to the Rh(III) center, enabling a subsequent C-H activation step to form a rhodacycle intermediate. researchgate.net While this specific example uses an N-methoxy analogue, the underlying principle of amide-directed C-H activation is directly applicable.

Computational studies, often employing Density Functional Theory (DFT), have become indispensable for elucidating these metal-ligand interactions. scispace.com Such studies can model the coordination environment, characterize the stability of metal-ligand complexes, and map the energy profiles of reaction pathways. For instance, DFT calculations have been used to rationalize the diastereoselectivity in Rh(III)-catalyzed couplings by analyzing the structure of the metal-ligand intermediates. researchgate.net The coordination of the benzamide substrate to the metal catalyst is often the selectivity-determining step, influencing the outcome of subsequent bond-forming events.

Understanding the reaction pathways and identifying transient intermediates are crucial for optimizing reaction conditions and expanding the synthetic scope of this compound. A combination of experimental techniques and theoretical calculations has been employed to probe the mechanisms of its reactions.

A well-studied reaction pathway is the hydrozirconation of tertiary amides, which serves as a model for understanding reactions at the carbonyl group. For the reduction of N,N-diethylbenzamide, spectroscopic evidence from ¹H, ¹³C, and ²H NMR, along with IR data, has provided solid support for the formation of a transient N,O-acetal-type intermediate (Structure III in some literature), rather than an iminium ion. researchgate.net This intermediate is formed from the initial interaction of the amide with the hydrozirconation reagent and is the direct precursor to the aldehyde product upon hydrolysis. Attempts to isolate this intermediate often lead to degradation, highlighting its transient nature. researchgate.net

In the context of DoM, the key intermediate is the ortho-lithiated species. While typically generated and used in situ due to its high reactivity, its existence is confirmed by the predictable products formed upon quenching with various electrophiles. researchgate.net The reaction pathway involves the initial formation of a complex between the alkyllithium reagent and the amide, followed by proton abstraction to form the lithiated intermediate.

Theoretical studies have provided deeper insight into complex catalytic cycles. For rhodium-catalyzed annulations involving related N-methoxybenzamides, DFT studies have mapped out the entire catalytic cycle, including:

C-H bond activation to form a five-membered rhodacycle intermediate.

Coordinative insertion of an alkene or alkyne.

Reductive elimination to release the product and regenerate the catalyst. researchgate.net

These computational analyses help to identify rate-determining steps and rationalize the observed regioselectivity and stereoselectivity. scispace.com The interplay between experimental observation (e.g., product distribution, kinetic studies) and theoretical modeling is essential for building a comprehensive mechanistic picture of the reactions involving this compound. scispace.com

Table 2: Summary of Mechanistic Insights and Characterized Intermediates

| Reaction Type | Key Intermediate(s) | Method of Investigation | Mechanistic Finding | Ref |

| Hydrozirconation of Tertiary Amides | Zirconium N,O-acetal | NMR (¹H, ¹³C, ²H), IR Spectroscopy | The reaction proceeds through a stable N,O-acetal intermediate, not an iminium ion. | researchgate.net |

| Directed ortho-Metalation (DoM) | Ortho-lithiated benzamide | Trapping with electrophiles, Product analysis | The N,N-diethylamide group directs lithiation to the C6 position via chelation control. | nih.govresearchgate.net |

| Rh(III)-Catalyzed Annulation | Five-membered rhodacycle | DFT Calculations | The reaction is initiated by amide-directed C-H activation to form a metallacyclic intermediate. | researchgate.net |

| Mitsunobu Amide Synthesis | Acyloxyphosphonium ion | Product analysis, Mechanistic proposal | The reaction follows a non-classical pathway for benzamide formation. | nih.gov |

Computational Chemistry and Theoretical Studies on N,n Diethyl 2 Methoxybenzamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of medium-sized organic molecules like N,N-diethyl-2-methoxybenzamide. This method offers a favorable balance between computational cost and accuracy, making it ideal for predicting a range of molecular characteristics.

Prediction of Electronic Properties and Reactivity

DFT calculations are widely used to elucidate the electronic nature of molecules, which is fundamental to understanding their reactivity. Key electronic properties such as the energies of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are routinely calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

For this compound, the distribution of these orbitals is influenced by its constituent groups: the electron-donating methoxy (B1213986) (-OCH₃) and diethylamide (-N(CH₂CH₃)₂) groups, and the electron-withdrawing carbonyl (C=O) group attached to the benzene (B151609) ring. DFT calculations can map these orbitals and quantify their energies. For instance, studies on similar benzamide (B126) derivatives show that the HOMO is typically localized on the electron-rich aromatic ring and the methoxy group, while the LUMO is often centered on the carbonyl group and the benzene ring. researchgate.net This separation dictates the molecule's behavior in charge-transfer interactions.

Furthermore, DFT is employed to calculate various reactivity descriptors. Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. ias.ac.in In this compound, the oxygen atom of the carbonyl group would exhibit a region of negative potential, making it a prime site for electrophilic attack, while the aromatic protons would show positive potential. ias.ac.in

Table 1: Representative Predicted Electronic Properties via DFT (Note: The following values are illustrative, based on typical DFT calculations for substituted benzamides, and are not specific experimental or calculated values for this compound.)

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Investigation of Geometrical Structures and Conformational Analysis

The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately predicted using DFT geometry optimization. A key structural feature is the orientation of the diethylamide and methoxy groups relative to the benzene ring. The rotation around the C(ring)-C(amide) and C(ring)-O(methoxy) bonds gives rise to different conformers with varying energies.

Conformational analysis using DFT involves calculating the potential energy surface by systematically rotating these bonds. This process identifies the most stable conformer (the global minimum) and other low-energy conformers. researchgate.netnih.gov For this compound, steric hindrance between the ortho-methoxy group and the bulky diethylamide group significantly influences the preferred conformation. The amide group is often found to be twisted out of the plane of the benzene ring to minimize steric clash. researchgate.net These conformational preferences are critical as they can affect the molecule's packing in the solid state and its interaction with biological targets or catalysts.

Quantum Chemical Calculations for Bonding and Stability

Quantum chemical methods provide deep insights into the nature of chemical bonds and the factors contributing to molecular stability. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. ias.ac.in

Molecular Modeling for Structure-Reactivity Relationship (SRR) Insights

Molecular modeling, guided by quantum chemical calculations, is instrumental in establishing Structure-Reactivity Relationships (SRR). By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the ring) and calculating reactivity descriptors for each analogue, a quantitative model can be built. researchgate.net

For instance, DFT calculations can predict how the introduction of an electron-withdrawing group (like -NO₂) or another electron-donating group on the benzene ring would alter the HOMO-LUMO gap and the charge distribution. This information is valuable for predicting how changes in the molecular structure will affect its reactivity in a specific chemical transformation, such as electrophilic aromatic substitution. Studies on the nitration of related compounds have used average local ionization energy surfaces, calculated via DFT, to successfully predict the regioselectivity of the reaction. rsc.org

Theoretical Elucidation of Reaction Mechanisms and Transition States

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. For reactions involving this compound, DFT calculations can map out the entire reaction pathway, from reactants to products, including the identification of high-energy transition states and stable intermediates. scispace.com

This approach has been applied to understand complex processes like transition-metal-catalyzed C-H activation, where the amide group can act as a directing group. acs.org Theoretical studies can model the coordination of the substrate to the metal center, the C-H bond cleavage step, and the subsequent functionalization. By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. researchgate.net For example, in a hypothetical palladation reaction, DFT could be used to model the formation of a palladacycle intermediate, which is a key step in many C-H functionalization reactions. These calculations provide a molecular-level picture that is often inaccessible to experimental observation alone. scispace.com

Applications As a Precursor and in Chemical Design Strategies

Role in the Synthesis of Complex Heterocyclic Systems

The N,N-diethylamide group is one of the most widely employed directing groups in directed ortho-metalation (DoM) reactions. nih.gov Its strong Lewis basicity allows for tight coordination with the lithium cation of an alkyllithium base, directing deprotonation specifically to the ortho position on the aromatic ring. nih.gov This regiocontrolled functionalization makes N,N-diethyl-2-methoxybenzamide an excellent starting material for synthesizing contiguously substituted aromatic compounds. orgsyn.orgorgsyn.org

This compound is a key intermediate in the synthesis of phthalides and isocoumarins, which are core structures in many natural products and pharmacologically active molecules. The primary method for this transformation is the Directed ortho-Metalation (DoM) reaction. orgsyn.orgorgsyn.org In this process, the N,N-diethylamide and methoxy (B1213986) groups direct lithiation to the C6 position of the benzene (B151609) ring using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78°C). orgsyn.orgorgsyn.org

The resulting ortho-lithiated species is a potent nucleophile that can react with various electrophiles. acs.org For instance, quenching the reaction with dimethylformamide (DMF) introduces a formyl group at the ortho position, yielding N,N-diethyl-2-formyl-6-methoxybenzamide. orgsyn.org This intermediate can then be hydrolyzed under acidic conditions to furnish a lactone, specifically a phthalide (B148349). researchgate.net A well-documented example is the synthesis of 7-methoxyphthalide, which is achieved in high yield through this metalation-formylation-cyclization sequence. orgsyn.org Phthalides derived from the metalation of N,N-diethylbenzamides are valuable because they serve as building blocks for more complex molecules, including isocoumarins. orgsyn.orgorgsyn.org

Table 1: Synthesis of 7-methoxyphthalide via Directed ortho-Metalation

| Step | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| 1. Metalation | This compound, s-BuLi, TMEDA, THF, -73°C | ortho-lithiated species | orgsyn.orgorgsyn.org |

| 2. Formylation | Dimethylformamide (DMF) | N,N-diethyl-2-formyl-6-methoxybenzamide | orgsyn.org |

| 3. Cyclization | Acidic workup | 7-methoxyphthalide | orgsyn.org |

The utility of this compound extends beyond simple heterocycles to the synthesis of elaborate polycyclic aromatic systems. The phthalide and isocoumarin (B1212949) intermediates derived from it are pivotal in constructing a wide array of complex molecules. orgsyn.orgorgsyn.org

Anthraquinones and Anthracyclones: Phthalides obtained from the metalation of N,N-diethylbenzamides are extensively used as key synthons for annulation strategies leading to anthraquinones, which form the core of many dyes and therapeutic agents. orgsyn.orgorgsyn.org

Xanthones: The synthesis of xanthones, another class of biologically active compounds, can involve the cleavage of anthraquinone (B42736) precursors. nih.gov The strategic functionalization enabled by the DoM of this compound provides access to specifically substituted anthraquinones that can be transformed into xanthones. orgsyn.orgorgsyn.org

Alkaloids: Several classes of alkaloids have been synthesized using methodologies that rely on intermediates derived from N,N-diethylbenzamides. orgsyn.orgorgsyn.org The ability to introduce functionality with precise regiochemical control is crucial for the total synthesis of complex alkaloids. researchgate.net

The versatility of the DoM strategy with precursors like this compound makes it a powerful tool for assembling a diverse range of aromatic and heterocyclic structures. orgsyn.orgorgsyn.orgacs.org

Methodologies for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. This compound and its analogs serve as scaffolds for such investigations, where systematic structural modifications are made to probe interactions with biological targets.

The design and synthesis of derivatives are central to SAR exploration. For benzamides, this typically involves modifying substituents on the aromatic ring or altering the amide group to modulate properties like lipophilicity, hydrogen bonding capacity, and electronic distribution. researchgate.netcsic.es

Research on related benzamide (B126) derivatives illustrates common strategies. For instance, in the development of inhibitors for the Hedgehog signaling pathway, a series of 2-methoxybenzamide (B150088) derivatives were synthesized. nih.gov Modifications included introducing different aryl amide groups to replace metabolically unstable moieties and adding a methoxy group to create a new hydrogen bond acceptor, which enhanced biological potency. nih.gov Similarly, SAR studies on quinazolin-4-one derivatives used moieties like 4-methoxyphenyl (B3050149) and ethyl groups, analogous to those in reference compounds, to explore the impact of terminal groups on receptor modulation activity. mdpi.com

In the context of developing radioligands, various radioiodinated N-(dialkylaminoalkyl)benzamides have been synthesized to improve uptake and selectivity in melanoma cells. nih.govacs.org These SAR studies involved introducing substituents like amino, acetamido, and bromo groups onto the phenyl ring of a 2-methoxybenzamide core to determine their effect on metabolic stability and tumor uptake. nih.govacs.org The findings indicated that metabolic stability and blood clearance rates were the primary determinants of benzamide uptake in melanoma. nih.gov

Table 2: Examples of Benzamide Derivatives in SAR Studies

| Base Scaffold | Modification Strategy | Purpose of Derivatization | Key Finding | Reference |

|---|---|---|---|---|

| 2-Methoxybenzamide | Introduction of diverse aryl amide and imidazole (B134444) fragments | Inhibit Hedgehog signaling pathway | Addition of methoxy and phenyl imidazole enhanced potency | nih.gov |

| N-(2-diethylaminoethyl)-2-methoxybenzamide | Radioiodination and substitution with amino, bromo, and acetamido groups | Improve melanoma uptake for imaging | Substitutions enhancing metabolic stability increased tumor uptake | nih.govacs.org |

Computational chemistry provides powerful tools to complement experimental SAR studies. These methods can predict molecular properties, model interactions between a ligand and its target receptor, and rationalize observed biological activities, thereby guiding the design of more effective derivatives. scispace.com

For this compound and its analogs, computational profiling can involve the calculation of various physicochemical properties and molecular descriptors. nih.gov Properties such as molecular weight (207.27 g/mol ), XLogP3 (a measure of lipophilicity, 1.4), and polar surface area (29.5 Ų) can be computed to predict the compound's pharmacokinetic behavior. nih.gov

Furthermore, computational studies are crucial for understanding the mechanisms of reactions used to synthesize derivatives, such as the carboxylate-assisted C-H activation that is central to the DoM strategy. scispace.com Density functional theory (DFT) calculations can elucidate reaction profiles, characterize transition states, and explain the regioselectivity observed in experiments, providing insights that are difficult to obtain through experimental means alone. scispace.com In studies of related benzamides, computational docking and quantum chemical calculations have been used to investigate their binding modes with biological targets and to analyze their antioxidative potential by modeling mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com

Development of Chemical Probes and Ligands for Molecular Targets

This compound and its structural relatives have been successfully developed into chemical probes and ligands for imaging and targeting specific biological molecules or tissues. A prominent application is in the field of nuclear medicine for the imaging of melanoma. nih.govsnmjournals.org

Several radioiodinated and radiolabeled N-(dialkylaminoalkyl)benzamides have shown a high affinity for melanin, a pigment abundant in melanoma cells. nih.govresearchgate.netresearchgate.net This property allows them to be used as probes for the non-invasive detection of melanoma metastases using imaging techniques like single-photon emission computed tomography (SPECT) and positron emission tomography (PET). nih.govsnmjournals.org

For example, 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide (4-¹¹C-MBZA) was developed as a PET probe. snmjournals.orgresearchgate.net Preclinical evaluations demonstrated its high and rapid uptake in melanoma tumors, with low uptake in surrounding normal tissues, resulting in clear tumor delineation on small-animal PET images. snmjournals.orgresearchgate.net Internalization studies confirmed that a significant portion of the probe's activity was internalized by melanoma cells. researchgate.net

Similarly, structure-activity studies on radioiodinated N-(2-diethylaminoethyl)benzamides led to the identification of compounds with significantly improved melanoma uptake compared to earlier probes. nih.govacs.org Compounds such as 4-acetamido-N-(2-diethylaminoethyl)-5-[¹³¹I]iodo-2-methoxybenzamide showed high tumor uptake, which was attributed to enhanced metabolic stability and slower clearance from the body. nih.govacs.org These findings highlight the potential of these benzamide derivatives not only for diagnostic imaging but also for targeted radionuclide therapy. nih.gov

Table 3: Benzamide-Based Probes for Melanoma Targeting

| Probe Name/Derivative | Label | Imaging Modality | Key Finding | Reference |

|---|---|---|---|---|

| 4-methoxy N-(2-diethylaminoethyl) benzamide (4-MBZA) | ¹¹C | PET | High and rapid tumor uptake (8.13 ± 1.46 %ID/g at 60 min) with clear tumor delineation. | snmjournals.orgresearchgate.net |

| 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-iodo-2-methoxybenzamide | ¹³¹I | SPECT | High melanoma uptake (16.6 %ID/g at 6 h). | nih.govacs.org |

Investigations into Ligand Binding Mechanisms

The benzamide scaffold, of which this compound is a derivative, is a privileged structure in drug discovery, known to interact with a variety of biological targets. Research into the ligand binding mechanisms of benzamide derivatives provides crucial insights for the rational design of new therapeutic agents.

Detailed molecular docking studies have been employed to understand the binding modes of benzamide derivatives with their target receptors. For instance, in the context of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway, docking studies revealed that a 2-methoxybenzamide derivative binds through hydrogen bonds between its carbonyl moiety and the Arg400 residue, and the nitrogen atom of a pyridine (B92270) ring with the Tyr394 residue of the receptor. nih.gov Another compound demonstrated tighter interactions with additional residues, including Asp384 and Lys395, explaining its enhanced Hh pathway inhibition at a molecular level. nih.gov

Similarly, docking studies on 6-arylaminobenzamide derivatives as ligands for the sphingosine-1-phosphate-5 (S1P₅) receptor have shown that a twisted conformation is critical for affinity. rsc.org This conformation is stabilized by intramolecular hydrogen bonding between the amide carbonyl and the aniline (B41778) NH moiety, as well as between the 2-methoxy substituent and the amide NH₂ group. rsc.org These interactions position the aryl rings within hydrophobic pockets of the receptor, leading to multiple van der Waals contacts. rsc.org Such detailed binding analyses are instrumental in the design of potent and selective receptor modulators.

The table below summarizes the binding interactions of representative benzamide derivatives with their respective receptors, as elucidated by molecular docking studies.

| Compound Class | Receptor | Key Interacting Residues | Type of Interaction |

| 2-Methoxybenzamide Derivative | Smoothened (Smo) | Arg400, Tyr394 | Hydrogen Bonding |

| 2-Methoxybenzamide Derivative | Smoothened (Smo) | Asp384, Lys395, Arg400, Tyr394 | Hydrogen Bonding |

| 6-Arylaminobenzamide | Sphingosine-1-phosphate-5 (S1P₅) | Hydrophobic Pockets | Van der Waals Contacts |

This table illustrates the specific amino acid residues and types of interactions involved in the binding of benzamide derivatives to their biological targets, as determined by molecular docking simulations.

Synthesis of Labeled Benzamides for Research Applications

The synthesis of isotopically labeled benzamides is a critical tool for in vitro and in vivo research, enabling studies on pharmacokinetics, biodistribution, and receptor occupancy. Labeling with radioisotopes such as Carbon-11 (¹¹C) and Iodine-131 (¹³¹I) allows for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

For example, 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide (4-¹¹C-MBZA) has been synthesized as a PET probe to target melanoma. snmjournals.org The synthesis involves the ¹¹C-methylation of the precursor, 4-hydroxy N-(2-diethylaminoethyl) benzamide (4-HBZA). snmjournals.org This radiolabeled compound has shown rapid and high binding to melanoma cells in vitro and persistent accumulation in melanoma tumors in vivo, highlighting its potential for selective tumor imaging. snmjournals.org

Similarly, N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide (MIP-1145) has been radiolabeled with ¹³¹I for targeted radiotherapy of metastatic melanoma. aacrjournals.org The radiolabeling is achieved through a reaction with Tl(TFA)₃, starting from the corresponding precursor. aacrjournals.org The resulting [¹³¹I]MIP-1145 has demonstrated melanin-dependent binding and significant inhibition of tumor growth in preclinical models. aacrjournals.org

The following table outlines the synthesis and application of representative labeled benzamide derivatives.

| Labeled Compound | Isotope | Precursor | Application |

| 4-¹¹C-MBZA | ¹¹C | 4-HBZA | PET imaging of melanoma |

| [¹³¹I]MIP-1145 | ¹³¹I | N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxy-benzamide | Targeted radiotherapy of melanoma |

This table provides a summary of the radioisotopes used, the precursor molecules, and the primary research applications for specific labeled benzamide compounds.

Controlled Release System Methodologies in Material Science

Controlled release systems are designed to deliver an active agent at a predetermined rate for a specified period. This compound has been the subject of research in the development of such systems, particularly for applications like insect repellents, where prolonged efficacy is desirable. ateneo.eduresearchgate.netresearchgate.net

Encapsulation Techniques (e.g., Sol-Gel Method)

The sol-gel process is a versatile technique for encapsulating active compounds within a porous matrix, offering a method for their controlled release. ateneo.eduresearchgate.netresearchgate.net This method involves the hydrolysis and condensation of precursors, typically metal alkoxides like tetraethoxysilane (TEOS), to form a stable, porous silica (B1680970) network around the active ingredient. semanticscholar.org

The table below details the effect of different sol-gel formulation parameters on the encapsulation and release of this compound.

| Formulation Parameter | Effect on Encapsulation | Effect on Release Profile |

| Lower Condensation Rate | Improved | Slower Release |

| High Base Concentration | Grainy Textile Surface | - |

| Low Base Concentration | Smoother Thin-Film Coating | - |

| Increased Number of Coatings | Greater Repellent Retention | Stiffer Fabric |

This table summarizes the influence of key sol-gel process parameters on the encapsulation efficiency and release characteristics of this compound from a silica matrix.

Polymer-Based Formulations for Modulated Release

Incorporating polymers into controlled release systems can further enhance the retention and modulate the release of encapsulated compounds. researchgate.net Polymer-based formulations, such as micro/nanocapsules and polymer matrices, can improve the physicochemical properties of the active ingredient and prolong its release. researchgate.net

In the context of sol-gel encapsulated this compound, the addition of polymers like polymethylmethacrylate (PMMA), polystyrene (PS), and polyvinyl alcohol (PVA) has been investigated to prolong its release from treated textiles. ateneo.eduresearchgate.net While the hydrophobic polymer PS resulted in good repellent retention, the release profile was not as favorable as that of the more hydrophilic PVA-coated textile. ateneo.edu The PVA sol-gel coating, despite resulting in a rougher texture, provided the most promising results in terms of both retention and a slow, sustained release of the compound, even after multiple washes. ateneo.edunih.gov The addition of PVA as a co-polymer has been shown to enhance the slow-release properties of the sol-gel matrix for this compound. semanticscholar.orgnih.gov

The following table compares the performance of different polymers in combination with sol-gel encapsulated this compound.

| Polymer | Repellent Retention | Release Profile | Aesthetic of Coated Fabric |

| Polymethylmethacrylate (PMMA) | Good | Controlled Release | Smooth |

| Polystyrene (PS) | Good | Less Favorable than PVA | Aesthetically Undesirable |

| Polyvinyl Alcohol (PVA) | Modest | Best Release Profile (Slow & Sustained) | Rough Texture |

This table presents a comparative analysis of the effects of different polymers on the retention, release, and physical properties of textiles treated with sol-gel encapsulated this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N,N-diethyl-2-methoxybenzamide with high yield and purity?

- Methodological Answer : The synthesis involves reacting 2-methoxybenzoic acid with diethylamine in tetrahydrofuran (THF) under rigorously controlled low temperatures (-72°C). Key reagents include sec-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA) to stabilize intermediates. The reaction mixture is stirred under nitrogen, followed by distillation under reduced pressure to achieve 86–90% yield. Critical parameters include temperature control to avoid side reactions and precise stoichiometry of sec-butyllithium .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly the methoxy and diethylamide groups. Mass spectrometry (MS) confirms the molecular ion peak (m/z 221.3 for C₁₂H₁₇NO₂). High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection ensures purity (>98%) by quantifying residual solvents or by-products .

Q. How does the electronic effect of the methoxy group influence the reactivity of this compound?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para position. This electronic effect stabilizes intermediates during reactions such as formylation or lithiation. Computational studies (e.g., Density Functional Theory) can model charge distribution to predict reactivity patterns .

Advanced Research Questions

Q. What strategies mitigate by-product formation during the synthesis of this compound?

- Methodological Answer : By-products like over-alkylated species or oxidation products are minimized by:

- Maintaining strict temperature control (-72°C to -73°C) during lithiation to prevent thermal decomposition.

- Using TMEDA as a chelating agent to enhance regioselectivity.

- Employing inert atmospheres (nitrogen) to avoid moisture-sensitive side reactions .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : Contradictions often arise from varying assay conditions or substituent electronic effects. A systematic approach includes:

- Cross-validating biological assays (e.g., enzyme inhibition, receptor binding) under standardized conditions.

- Performing molecular docking studies to compare binding modes of derivatives with different substituents.

- Analyzing kinetic parameters (e.g., IC₅₀, Kd) to distinguish steric vs. electronic contributions .

Q. What methodologies are used to study the controlled-release mechanisms of this compound in pharmacological applications?

- Methodological Answer : Encapsulation within silica sol-gel microcapsules is a promising strategy. Researchers optimize release kinetics by varying sol-gel precursor ratios (e.g., tetraethyl orthosilicate) and characterizing pore size via BET surface area analysis. In vitro release studies under simulated physiological conditions (pH 7.4, 37°C) quantify diffusion rates .

Q. How can reaction intermediates of this compound be trapped and characterized to elucidate reaction mechanisms?